molecular formula C16H16N6O B2970195 1-phenyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 2034451-17-5

1-phenyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2970195
CAS No.: 2034451-17-5
M. Wt: 308.345
InChI Key: NPMLFHDHQLKRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a synthetic compound designed for research applications, featuring a hybrid architecture that combines urea, imidazole, and pyrazine pharmacophores. This structure is of significant interest in medicinal chemistry, particularly in the investigation of kinase inhibition and signal transduction pathways. The presence of the urea moiety is a key feature, as it is known to act as an excellent hydrogen bond donor and acceptor, facilitating strong and selective interactions with enzyme active sites, a property shared with established kinase inhibitor drugs . The imidazole ring is a privileged scaffold in drug discovery, found in numerous biologically active compounds and known for its ability to coordinate with metalloenzymes and participate in diverse molecular interactions . Furthermore, the pyrazine heterocycle is a common component in pharmaceuticals and ligands for various biological targets, with derivatives demonstrating potent activity in cellular assays . The integration of these features into a single molecule makes this compound a valuable chemical tool for probing biological systems. Researchers can utilize this compound in high-throughput screening campaigns, target identification studies, and structure-activity relationship (SAR) investigations to explore its potential effects on specific kinases or other intracellular targets. This product is intended for research use only and is not approved for use in humans or as a veterinary product.

Properties

IUPAC Name

1-phenyl-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(21-13-4-2-1-3-5-13)20-9-11-22-10-8-19-15(22)14-12-17-6-7-18-14/h1-8,10,12H,9,11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMLFHDHQLKRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Phenyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea, also known by its CAS number 2034451-17-5, is a complex organic compound that combines various heterocyclic moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N6OC_{16}H_{16}N_{6}O, with a molecular weight of 308.34 g/mol. The structure features a phenyl group, a pyrazine ring, and an imidazole moiety, which contribute to its biological activity.

PropertyValue
CAS Number2034451-17-5
Molecular FormulaC₁₆H₁₆N₆O
Molecular Weight308.34 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and imidazole derivatives. Research indicates that derivatives similar to this compound exhibit significant inhibition of various cancer cell lines.

For example:

  • Inhibition of Aurora-A Kinase : Compounds related to this structure have shown IC50 values as low as 0.067μM0.067\,\mu M against Aurora-A kinase, which is crucial in cell cycle regulation .
  • Effect on Cell Proliferation : Studies demonstrated that certain derivatives inhibited the proliferation of HCT116 cells with IC50 values ranging from 0.75μM0.75\,\mu M to 4.21μM4.21\,\mu M .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole-based compounds are well-documented. Specifically, compounds that share structural similarities with this compound have shown promise in inhibiting pro-inflammatory cytokines.

Key findings include:

  • Inhibition of TNFα Production : Some derivatives exhibit IC50 values around 0.004μM0.004\,\mu M for p38 MAPK inhibition, leading to decreased TNFα production in LPS-treated cells .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole-linked ureas has also been investigated, revealing moderate activity against various bacterial strains:

  • Minimum Inhibitory Concentrations (MIC) : Compounds were tested against Staphylococcus aureus and Escherichia coli, with MIC values around 250μg/mL250\,\mu g/mL .

Case Studies

Several case studies illustrate the biological activities of similar compounds:

  • Study on Pyrazolyl-Ureas :
    • Researchers synthesized a series of pyrazolyl-urea derivatives and evaluated their inhibitory effects on human carbonic anhydrase II (hCA II). Some exhibited promising inhibitory activity ranging from 16.2nmol/L16.2\,nmol/L to 50.2nmol/L50.2\,nmol/L .
  • Anticancer Evaluation :
    • A derivative was evaluated for its ability to inhibit CDK2 with an IC50 value of 25nM25\,nM, demonstrating potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural differences and properties of similar compounds:

Compound Name Molecular Formula Key Substituents/Modifications Notable Properties/Applications
Target Compound C₁₇H₁₆N₆O Phenyl, pyrazine, imidazole Potential kinase inhibitor scaffold
BJ49861 (1-(2-methoxyphenyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea) C₁₇H₁₈N₆O₂ 2-Methoxyphenyl group Enhanced polarity due to methoxy; possible improved solubility
S24 (1-(3-(1H-imidazol-1-yl)propyl)-3-(4-(6-(cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)urea) C₂₂H₂₅N₇O₂ Purine, cyclohexylmethoxy chain Nek2 kinase inhibitor; increased steric bulk
BMS4 (1-Ethyl-3-(5-(6-(4-methoxy-2,6-dimethylphenyl)-2-(pyrazin-2-yl)pyrimidin-4-yl)thiazol-2-yl)urea) C₂₃H₂₅N₇O₂S Pyrimidine-thiazole core LIMK1 inhibitor; complex heterocyclic interactions
1-(1-Ethylbenzimidazol-2-yl)-3-(2-methoxyphenyl)urea C₁₇H₁₈N₄O₂ Benzimidazole fused ring Improved aromatic stacking; possible CNS activity
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea C₁₇H₁₅F₃N₄OS Thiophene, trifluoromethyl High lipophilicity; metabolic stability
Key Observations:

Substituent Impact on Solubility :

  • The 2-methoxyphenyl group in BJ49861 introduces polarity, likely enhancing aqueous solubility compared to the unsubstituted phenyl group in the target compound .
  • The trifluoromethyl group in the thiophene analog increases lipophilicity, which may improve membrane permeability but reduce solubility .

Pyrimidine-thiazole systems (BMS4) add structural complexity, likely improving selectivity for kinase targets like LIMK1 .

Chain Length and Flexibility :

  • The propyl chain in S24 increases molecular flexibility compared to the ethyl linker in the target compound, which may influence conformational adaptability in binding pockets .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : highlights intramolecular N–H⋯N bonds in urea derivatives, critical for stability and crystal packing. The target compound’s urea group likely participates in similar interactions .
  • Melting Points : While specific data is lacking, substituents like methoxy (BJ49861) or trifluoromethyl () may lower melting points due to disrupted crystallinity .

Q & A

Q. What are the established synthetic routes for preparing 1-phenyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea?

The compound can be synthesized via coupling reactions involving imidazole precursors and functionalized pyrazine derivatives. For example, coupling 1-phenyl-1H-imidazole with a pyrazine-containing alkylating agent (e.g., 2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under reflux conditions in anhydrous solvents (e.g., toluene or DMF) is a common approach. Subsequent urea formation can be achieved using isocyanate reagents or carbodiimide-mediated coupling . Purity is typically confirmed via HRMS and NMR spectroscopy .

Q. How is the molecular structure of this compound validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. The compound’s conformation, bond lengths, and intermolecular interactions (e.g., hydrogen bonding) are analyzed using programs like SHELXL for refinement . For example, SCXRD of a related urea derivative revealed an E conformation about the imine bond (1.289 Å) and intramolecular N–H⋯N hydrogen bonds stabilizing the urea moiety .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the integration and connectivity of aromatic protons (imidazole, pyrazine, phenyl) and the ethylurea linker.
  • HRMS : Validates molecular weight and isotopic patterns.
  • FTIR : Identifies urea N–H stretches (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational tools resolve contradictions in spectral data during structure elucidation?

Discrepancies between experimental and predicted spectra (e.g., unexpected coupling constants in NMR) can be addressed using density functional theory (DFT) calculations. Software like Gaussian or ORCA predicts chemical shifts and coupling constants, aiding in conformational analysis. For crystallographic data, OLEX2 integrates structure solution, refinement, and validation, reducing errors in bond-length and angle assignments .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for imidazole alkylation .
  • Catalysis : Cs₂CO₃ or K₂CO₃ improves base-mediated reactions, while Pd catalysts enable cross-coupling with pyrazine moieties .
  • Workup : Liquid-liquid extraction (e.g., ethyl acetate/water) and recrystallization (EtOH/AcOH mixtures) enhance purity .

Q. How do supramolecular interactions influence crystallization and stability?

In related urea derivatives, helical supramolecular chains along the [001] axis form via N–H⋯N hydrogen bonds between urea and imidazole groups. Additional C–H⋯O and C–H⋯N interactions stabilize the crystal lattice, as observed in SCXRD studies. These interactions can guide polymorph screening for improved solid-state stability .

Q. What methodologies assess the compound’s biological activity in academic research?

  • In Vitro Assays : Antiprotozoal or antimicrobial activity is evaluated using Plasmodium falciparum or bacterial strain cultures. For example, benzimidazole-urea hybrids show dose-dependent inhibition in antiprotozoal screens .
  • Target Engagement : Surface plasmon resonance (SPR) or fluorescence polarization assays measure binding affinity to targets like sphingosine 1-phosphate lyase (S1PL), a pathway implicated in autoimmune disorders .

Q. How can hydrogen-bonding networks be exploited in drug design?

The urea group’s dual N–H donors enable intramolecular (e.g., N–H⋯N) and intermolecular (e.g., N–H⋯O) hydrogen bonds, which stabilize protein-ligand complexes. In a related structure, intramolecular hydrogen bonding reduces conformational flexibility, potentially enhancing target selectivity .

Q. What are the challenges in resolving enantiomeric purity for chiral derivatives?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or capillary electrophoresis separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. For racemic mixtures, diastereomeric salt formation with chiral acids (e.g., tartaric acid) can be employed .

Data Analysis and Interpretation

Q. How should researchers address conflicting crystallographic data between software packages?

Discrepancies in R-factors or bond-length assignments between SHELX and OLEX2 outputs can arise from refinement algorithms. Cross-validate results using:

  • Rigid-Bond Test : Validate thermal motion parameters (ΔUij < 0.01 Ų).
  • Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands for twinned crystals .

Q. What statistical methods are recommended for dose-response studies in bioactivity assays?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀ calculations).
  • ANOVA : Compare treatment groups with post-hoc Tukey tests for significance (p < 0.05) .

Experimental Design

Q. How to design a stability study under accelerated conditions?

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • Analytical Monitoring : Track degradation via HPLC-UV (column: C18, gradient elution) and LC-MS for byproduct identification .

Q. What controls are essential in SAR studies of urea derivatives?

  • Positive Controls : Known inhibitors (e.g., THI for S1PL studies ).
  • Negative Controls : Urea derivatives lacking key substituents (e.g., pyrazine-free analogs).
  • Solvent Controls : DMSO/vehicle-only groups to exclude solvent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.